molecular formula C36H32N8 B13788753 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene CAS No. 69163-06-0

4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene

Cat. No.: B13788753
CAS No.: 69163-06-0
M. Wt: 576.7 g/mol
InChI Key: ZFPDHUVEYCDWHY-UHFFFAOYSA-N
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Description

4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) is a complex organic compound with the molecular formula C36H32N8 and a molar mass of 576.7 g/mol . This compound is known for its unique structure, which includes multiple azo groups and naphthalenamine units, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) typically involves multiple steps, including the formation of azo bonds and the incorporation of naphthalenamine units. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the successful formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other complex molecules. In biology and medicine, it may be studied for its potential biological activities and interactions with biomolecules. In industry, it can be used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) involves its ability to undergo various chemical reactions, forming reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) can be compared with other azo compounds, such as 4,4’-azobis(4-cyanovaleric acid) and 2,2’-azobis(isobutyronitrile). These compounds share similar structural features but differ in their specific chemical properties and applications. The unique structure of 4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) makes it particularly useful in certain contexts where other azo compounds may not be as effective .

Properties

CAS No.

69163-06-0

Molecular Formula

C36H32N8

Molecular Weight

576.7 g/mol

IUPAC Name

4-[[4-[[4-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C36H32N8/c1-43(2)35-23-21-33(29-9-5-7-11-31(29)35)41-39-27-17-13-25(14-18-27)37-38-26-15-19-28(20-16-26)40-42-34-22-24-36(44(3)4)32-12-8-6-10-30(32)34/h5-24H,1-4H3

InChI Key

ZFPDHUVEYCDWHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N(C)C

Origin of Product

United States

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